molecular formula C17H34O B146464 Heptadecanal CAS No. 629-90-3

Heptadecanal

Cat. No.: B146464
CAS No.: 629-90-3
M. Wt: 254.5 g/mol
InChI Key: PIYDVAYKYBWPPY-UHFFFAOYSA-N
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Description

. It is a saturated fatty aldehyde, characterized by a chain of seventeen carbon atoms with an aldehyde group at one end. This compound is typically found in various natural sources, including certain plants and animals .

Mechanism of Action

Heptadecanal: A Comprehensive Overview of Its Mechanism of Action

This compound, also known as n-heptadecanal, is a long-chain fatty aldehyde . It is a naturally occurring compound found in various biological sources and plays a significant role in several biochemical pathways. This article provides a comprehensive overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound has been identified as a ligand for members of the mouse odorant receptor subfamily OR37 . These receptors are structurally unique and are highly conserved across mammalian species . The interaction of this compound with these receptors plays a crucial role in olfaction, contributing to the survival and behavior of the species .

Mode of Action

The interaction of this compound with its target receptors, specifically the OR37B receptor, results in the activation of these receptors . This activation is believed to trigger a cascade of intracellular events that contribute to the olfactory response . .

Biochemical Pathways

This compound is involved in the olfactory subsystem, contributing to the complex task of odor detection and recognition . It is produced in the anal glands of certain animals and is deposited with feces into the environment . When detected by the OR37B receptor, it triggers an olfactory response, influencing behaviors such as food source identification and predator avoidance .

Result of Action

The primary result of this compound’s action is the activation of the OR37B receptor, leading to an olfactory response . This response plays a crucial role in various behaviors, contributing to the survival and behavior of the species .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the production of this compound in the anal glands and its deposition with feces into the environment suggest that its action is influenced by factors such as the diet and health of the animal, as well as environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecanal can be synthesized through the oxidation of 1-heptadecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or high-valent metal oxides . The reaction typically occurs under mild conditions, ensuring the selective oxidation of the primary alcohol to the aldehyde without further oxidation to the carboxylic acid.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of long-chain alkenes followed by hydrogenation. This method involves the addition of a formyl group to the alkene, followed by reduction to yield the aldehyde .

Chemical Reactions Analysis

Types of Reactions: Heptadecanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

    Oxidation: Heptadecanoic acid.

    Reduction: Heptadecanol.

    Condensation: β-Hydroxy aldehydes or ketones.

Comparison with Similar Compounds

    Hexadecanal (C₁₆H₃₂O): A fatty aldehyde with sixteen carbon atoms.

    Octadecanal (C₁₈H₃₆O): A fatty aldehyde with eighteen carbon atoms.

Heptadecanal’s unique chain length and functional properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

heptadecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYDVAYKYBWPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212080
Record name Heptadecanal
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Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Heptadecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

629-90-3
Record name Heptadecanal
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Record name Heptadecanal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptadecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212080
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Record name Heptadecanal
Source European Chemicals Agency (ECHA)
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Record name HEPTADECANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74T693129Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Heptadecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

36 °C
Record name Heptadecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

After the reaction, the autoclave was cooled with ice, and the pressure was reduced; subsequently, the reaction mixture was analyzed by FT-NMR using coumarin as an internal standard. The results confirmed that heptadecanoic acid was obtained in a yield of 78%, and heptadecanal was obtained in a yield of 21%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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